o-tolyl Trifluoromethanesulfonate
Overview
Description
o-Tolyl Trifluoromethanesulfonate: is an organic compound with the molecular formula C8H7F3O3SThis compound is a colorless to almost colorless clear liquid and is used in various chemical reactions due to its excellent leaving group properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolyl Trifluoromethanesulfonate can be synthesized through the reaction of o-cresol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) for about 24 hours .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: o-Tolyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its excellent leaving group properties, it is commonly used in nucleophilic substitution reactions.
Acylation Reactions: It can act as a catalyst in acylation reactions, facilitating the formation of acylated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are usually carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Acylation Reactions: Common reagents include acyl chlorides and anhydrides, with the reaction conditions varying depending on the specific substrates involved.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted aromatic compounds where the triflate group is replaced by the nucleophile.
Acylation Reactions: The major products are acylated aromatic compounds.
Scientific Research Applications
Chemistry: o-Tolyl Trifluoromethanesulfonate is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to modify biomolecules and study their interactions. It is also employed in the synthesis of biologically active compounds and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalytic processes and materials science .
Mechanism of Action
The mechanism of action of o-Tolyl Trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an effective catalyst in various organic reactions, including acylation and substitution reactions .
Comparison with Similar Compounds
- Phenyl Trifluoromethanesulfonate
- Methyl Trifluoromethanesulfonate
- Nonaflate
Comparison: o-Tolyl Trifluoromethanesulfonate is unique due to its specific structure, which includes a methyl group on the aromatic ring. This structural feature can influence its reactivity and selectivity in chemical reactions compared to other triflates. For example, the presence of the methyl group can affect the steric and electronic properties of the compound, making it more suitable for certain applications .
Properties
IUPAC Name |
(2-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGJRXPKONDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341279 | |
Record name | 2-Tolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-34-4 | |
Record name | 2-Tolyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Tolyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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